molecular formula C21H22N2O2 B5651926 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B5651926
M. Wt: 334.4 g/mol
InChI Key: FFVSWIIBKHMJPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including structures similar to 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, often involves the use of Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base catalyzed cyclization processes. These methods have been reviewed extensively, highlighting efficient procedures for creating these compounds, such as reactions involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds containing the piperazine ring, a feature of the target molecule, reveals its significance in increasing the potency and selectivity of binding affinity at D2-like receptors. This analysis underscores the importance of arylalkyl substituents in enhancing these pharmacological properties (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives, including those with structures similar to the target compound, exhibit a wide range of chemical reactivities. These include participation in electrophilic substitution reactions, nucleophilic additions, and cyclization reactions, making piperazine a versatile building block in medicinal chemistry (Rathi et al., 2016).

Physical Properties Analysis

The physical properties of compounds like 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one are closely tied to their molecular structure. For instance, the presence of the chromen-4-one and piperazine rings influences the compound's solubility, melting point, and stability. These properties are crucial for the compound's behavior in biological systems and its overall pharmacokinetic profile.

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity towards various reagents, stability under different conditions, and the ability to undergo a range of chemical transformations. The piperazine ring, in particular, is known for its role in enhancing the antioxidant activity of molecules when coupled to different heterocyclic rings, indicating its potential in contributing to the compound's biological activity (Begum et al., 2020).

properties

IUPAC Name

3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-6-2-4-8-19(16)23-12-10-22(11-13-23)14-17-15-25-20-9-5-3-7-18(20)21(17)24/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSWIIBKHMJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]chromen-4-one

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